molecular formula C28H41ClN6O B1191717 UNC2025 hydrochloride

UNC2025 hydrochloride

Katalognummer B1191717
Molekulargewicht: 513.12
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UNC2025 hydrochloride is a potent and orally bioavailable Mer/Flt3 dual inhibitor with IC50 of 0.8/0.74 nM for Mer/Flt3.  IC50 value: 0.8/0.74 nM(MER/FLT3)  Target: Mer/Flt3 inhibitor  UNC2025 was capable of inhibiting Mer phosphorylation in vivo, following oral dosing as demonstrated by pharmaco-dynamic (PD) studies examining phospho-Mer in leukemic blasts from mouse bone marrow. Kinome proling versus more than 300 kinases in vitro and cellular selectivity assessments demonstrate that 11 has similar subnanomolar activity against Flt3, an additional important target in acute myelogenous leukemia (AML), with pharmacologically useful selectivity versus other kinases examined. ,

Wissenschaftliche Forschungsanwendungen

1. Application in Platelet Activation and Thrombosis

UNC2025 hydrochloride has been studied for its effects on platelet activation and thrombus formation. The research by Branchford et al. (2018) highlights that UNC2025 is a small molecule inhibitor of the Mer tyrosine kinase, and its use leads to a decrease in platelet activation in vitro and thrombus formation in vivo. This study suggests that UNC2025's anti‐platelet effect is synergistic with the inhibition of the ADP receptor P2Y12, indicating potential for therapeutic applications in conditions related to platelet activation and thrombosis (Branchford et al., 2018).

2. Potential in Treating Acute Leukemia

UNC2025 has been evaluated for its utility in the treatment of acute leukemia. DeRyckere et al. (2016) conducted preclinical studies and found that UNC2025 effectively inhibits prosurvival signaling, induces apoptosis, and reduces proliferation and colony formation in MERTK-expressing acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) cell lines. Their research demonstrates that approximately 30% of primary leukemia patient samples were sensitive to UNC2025, particularly in AML, T-ALL, and minimally differentiated AML subsets. These findings support the development of MERTK inhibitors like UNC2025 for leukemia treatment (DeRyckere et al., 2016).

3. Use in Glioblastoma Treatment

Wu et al. (2018) explored the use of UNC2025 in treating glioblastoma. The study found that MerTK, a receptor tyrosine kinase expressed in glioma-associated macrophages and microglia (GAMs), could be effectively targeted using UNC2025. Their research indicates that MerTK inhibition combined with external beam radiotherapy (XRT) showed significant growth delay and therapeutic effect in a subset of glioblastoma, suggesting a new potential treatment strategy (Wu et al., 2018).

4. Application in Non-Small Cell Lung Cancer

Research by Cummings et al. (2015) demonstrates the efficacy of UNC2025 in non-small cell lung cancer (NSCLC) models. Their study reveals that UNC2025, a MERTK inhibitor, is effective in a wide variety of NSCLC lines, regardless of their driver oncogene status. This finding is significant as it suggests that MERTK inhibition is a feasible treatment strategy for NSCLC subtypes, including those resistant to current therapies (Cummings et al., 2015).

5. Therapeutic Potential in Melanoma

Sinik et al. (2018) investigated the use of UNC2025 in melanoma treatment. Their study indicates that UNC2025 can inhibit MERTK in both BRAF-mutated and BRAF wild-type melanoma models. The results show that UNC2025 treatment led to reduced tumor growth in patient-derived xenograft models. This research presents UNC2025 as a potential therapeutic option for melanoma treatment, irrespective of BRAF or NRAS mutational status (Sinik et al., 2018).

Eigenschaften

Molekularformel

C28H41ClN6O

Molekulargewicht

513.12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.